Riluzole 5-trifluoromethoxy is classified under the category of benzothiazole derivatives. It is synthesized from riluzole, which has been extensively studied for its neuroprotective effects. The compound can be sourced from various synthesis methods described in literature, particularly those focusing on the modification of riluzole through chemical reactions involving trifluoromethoxy groups.
The synthesis of riluzole 5-trifluoromethoxy isomer typically involves several chemical reactions that modify the existing riluzole structure. One common method includes the introduction of bromine and ammonium thiocyanate in a controlled environment to facilitate the formation of the trifluoromethoxy group. For instance, a reaction scheme may involve the treatment of riluzole with bromine in acetic acid, followed by purification steps to isolate the desired isomer.
Key steps in the synthesis may include:
The molecular structure of riluzole 5-trifluoromethoxy can be represented by its chemical formula . The structural configuration includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically utilized for structural elucidation. For example, NMR analysis may reveal distinct chemical shifts corresponding to protons in different environments within the molecule, confirming the presence of the trifluoromethoxy substituent .
Riluzole 5-trifluoromethoxy can undergo various chemical reactions that influence its biological activity. Notable reactions include:
The reactivity profile of this isomer allows it to serve as an intermediate in synthesizing more complex derivatives with enhanced pharmacological properties .
The mechanism of action for riluzole 5-trifluoromethoxy involves modulation of neurotransmitter release and inhibition of glutamate signaling pathways. Riluzole itself has been shown to inhibit presynaptic release of glutamate, which plays a crucial role in excitotoxicity associated with neurodegenerative diseases.
Research indicates that the introduction of the trifluoromethoxy group may enhance these effects by altering receptor interactions or improving bioavailability. Detailed studies using in vitro assays demonstrate that this compound can protect neuronal cells from excitotoxic damage, suggesting potential applications in neuroprotection .
Riluzole 5-trifluoromethoxy exhibits several notable physical and chemical properties:
Characterization through thermal analysis (e.g., differential scanning calorimetry) provides insights into stability under various conditions .
Riluzole 5-trifluoromethoxy is primarily investigated for its potential therapeutic applications in treating neurodegenerative diseases such as amyotrophic lateral sclerosis. Its ability to modulate neurotransmitter release positions it as a candidate for further development as a neuroprotective agent.
Additionally, ongoing research explores its use in developing novel chemical probes for studying neuronal pathways and excitotoxicity mechanisms. The unique structural features may also allow for further modifications leading to new derivatives with enhanced efficacy or reduced side effects .
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a pivotal strategy for generating triazole-integrated riluzole analogues. This bioorthogonal reaction enables precise linkage of the benzothiazole core with pharmacologically active modules under mild conditions. The synthetic sequence typically begins with regioselective installation of alkyne or azide handles at the C6-amino position of 2-aminobenzothiazole precursors, followed by cycloaddition with complementary azido/alkynyl partners. Key advantages include exceptional regioselectivity (producing exclusively 1,4-disubstituted triazoles), high yields (>85% in optimized conditions), and compatibility with diverse functional groups like fluorinated motifs [2] [5].
Table 1: Click Chemistry Approaches for Triazole-Hybridized Riluzole Analogues
Alkyne Source | Azide Component | Catalytic System | Triazole Product Yield | Biological Target |
---|---|---|---|---|
Propargyl-carbazole | 6-Azido-riluzole precursor | CuSO₄/sodium ascorbate | 92% | α-Glucosidase |
Arylpropargyl ethers | 5-Azido-2-aminobenzothiazole | CuI/DIPEA | 88% | Anticancer agents |
Alkynyl-hemibastadins | Riluzole-derived azide | CuNPs (nanoparticles) | 78% | Antibiofilm agents |
The triazole ring serves as a rigid planar connector that enhances target binding through:
Microwave-assisted click chemistry significantly reduces reaction times from hours to minutes while maintaining regiochemical fidelity—critical for pharmaceutical manufacturing scalability [10].
The benzothiazole nucleus in riluzole exhibits distinct electronic anisotropy that governs site-specific modifications. Nuclear magnetic resonance (NMR) studies reveal substantial π-electron deficiency at C5/C7 positions (δC = 148.2 ppm) versus electron-rich C4/C6 (δC = 120.3 ppm), directing electrophilic substitutions preferentially to C6. This polarization stems from the thiazole nitrogen's inductive effect and hyperconjugative interactions with the fused benzene ring [3] [7].
Strategic functionalization approaches include:
Comparative electrostatic potential mapping confirms enhanced electrophilicity at C5/C7, explaining the kinetic preference for nucleophilic additions at these positions. Density functional theory calculations show 12.3 kcal/mol activation barrier difference between C5 versus C6 functionalization—validating observed regiochemical outcomes [3] [7].
Positional isomerism of the trifluoromethoxy group profoundly impacts riluzole's bioactivity and physicochemical behavior. The 5-trifluoromethoxy isomer (CAS 752969-85-0) exhibits distinct properties compared to the 6-trifluoromethoxy therapeutic form:
Table 2: Comparative Analysis of Riluzole Positional Isomers
Property | 5-Trifluoromethoxy Isomer | 6-Trifluoromethoxy Isomer (Riluzole) |
---|---|---|
Molecular Dipole (gas phase) | 5.8 Debye | 6.3 Debye |
LogP (octanol/water) | 2.34 | 2.01 |
TRPC5 Binding Affinity (Kd) | 38 μM | 0.21 μM |
Metabolic Stability (t₁/₂, human microsomes) | 12 min | 47 min |
Crystal Packing Density | 1.492 g/cm³ | 1.528 g/cm³ |
The 6-isomer's superior neuroprotective efficacy arises from:
Synthetic differentiation requires meticulous chromatography (chiral stationary phases) or regiospecific routes starting from 4-fluoro-3-nitroanisole to avoid isomer cross-contamination [4] [7].
Azide-based methodologies provide versatile access to structurally diverse riluzole analogues through two primary strategies:
A. Direct Triazole Formation
This sequence enables rapid generation of "triazole-appendage" hybrids with retained TRPC5 binding. Analogues featuring 3-pyridyltriazole moieties exhibit enhanced glutamate release inhibition (IC₅₀ = 0.8 μM) versus parent riluzole (IC₅₀ = 2.1 μM) due to complementary H-bonding with Glu421 [2] [10].
B. Nitrene-Mediated C-H Amination
Azides serve as nitrene precursors for direct C-H functionalization:
Azide-incorporating analogues demonstrate remarkable bioactivity profiles:
Microwave-accelerated azide chemistry reduces reaction times from 18 hours to 15 minutes while maintaining >90% regiochemical purity—crucial for industrial-scale production of isomerically pure 5-trifluoromethoxy analogues [2] [5] [10].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4